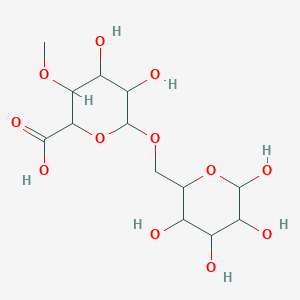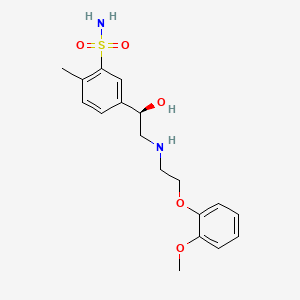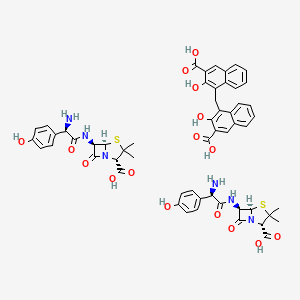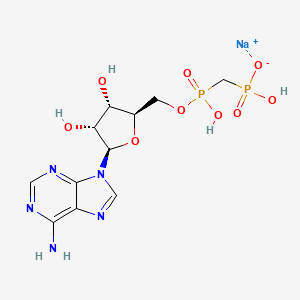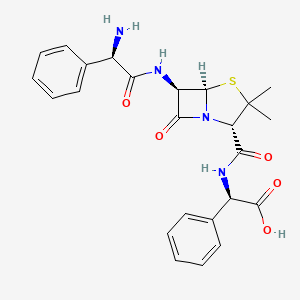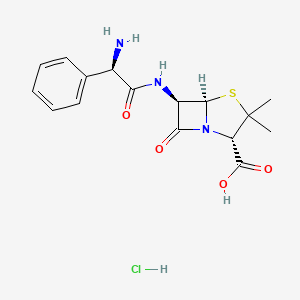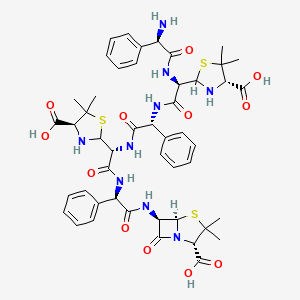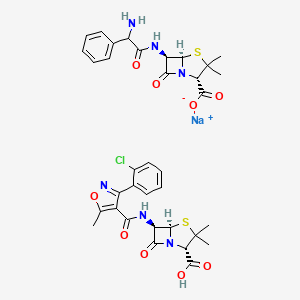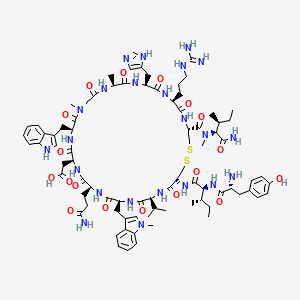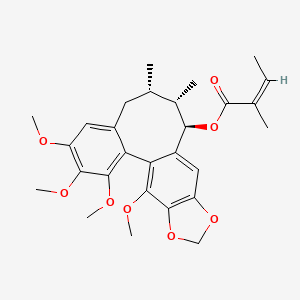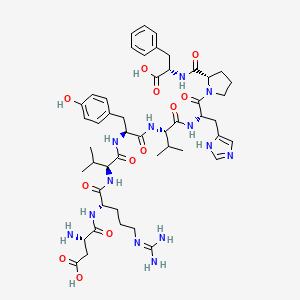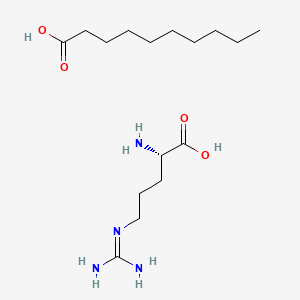
Arginine caprate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Arginine caprate is a biochemical.
Aplicaciones Científicas De Investigación
1. Cardiovascular and Metabolic Health
Arginine, a precursor of nitric oxide, has been recognized for its potential therapeutic role in cardiovascular and metabolic diseases. Clinical studies have documented the capacity of L-arginine supplementation to notably improve cardiovascular function in conditions such as hypertension, pulmonary hypertension, and preeclampsia. It has been suggested that L-arginine positively influences the regulation of nutrient metabolism, enhancing lean tissue deposition and augmenting insulin sensitivity, thus offering a broader spectrum of potential therapeutic benefits in managing obesity, insulin resistance, and diabetes (McNeal et al., 2016), (Rashid et al., 2020).
2. Immune and Vascular Function
Arginine plays a pivotal role in immune and vascular function. Its supplementation has been shown to significantly lower both systolic and diastolic blood pressure, highlighting its potential as a non-pharmacological intervention for hypertension. Additionally, arginine's role in modulating immune response is evident, with some studies suggesting its supplementation could reduce the incidence of hospital-acquired infections and the length of hospital stays for surgical patients, though these findings should be interpreted with caution due to the presence of significant heterogeneity in the analyzed studies (McRae, 2016).
3. Enhancement of Physical Performance
Arginine has been explored as a potential ergogenic aid for healthy, physically active individuals. The amino acid is thought to promote vasodilation and enhance substrate utilization and metabolite removal during both aerobic and anaerobic exercises. However, the results from various studies on its ergogenic potential are mixed, indicating a need for further research to confirm its efficacy and determine optimal dosages for physical performance enhancement (Alvares et al., 2011).
4. Role in Reproduction and Fetal Development
Arginine's role extends into reproduction and fetal development, with dietary arginine supplementation during pregnancy linked to improved reproductive outcomes in mammals. It serves as a precursor for multiple biologically significant molecules, such as nitric oxide and polyamines, which are crucial during reproduction. Studies suggest that dietary arginine supplementation can benefit embryo survival and fetal development, although the supplementation plan must be well-defined in terms of pregnancy period, levels, and the arginine source (Palencia et al., 2018).
5. Cancer Therapy
Arginine is being studied for its potential use as an adjunct in cancer therapy. Its ability to enhance the immune system, stimulate cell growth, and increase endothelial permeability positions it as a promising candidate for supporting conventional cancer treatments. Although further research is needed to confirm its efficacy and safety, arginine supplementation in cancer therapy is gaining attention as a potential way to mitigate the side effects of traditional treatments and possibly improve their effectiveness (Beal et al., 2019).
Propiedades
Número CAS |
2485-55-4 |
|---|---|
Nombre del producto |
Arginine caprate |
Fórmula molecular |
C16H34N4O4 |
Peso molecular |
346.47 |
Nombre IUPAC |
L-arginine compound with decanoic acid (1:1) |
InChI |
InChI=1S/C10H20O2.C6H14N4O2/c1-2-3-4-5-6-7-8-9-10(11)12;7-4(5(11)12)2-1-3-10-6(8)9/h2-9H2,1H3,(H,11,12);4H,1-3,7H2,(H,11,12)(H4,8,9,10)/t;4-/m.0/s1 |
Clave InChI |
FGNGLEJQBBEXRK-VWMHFEHESA-N |
SMILES |
CCCCCCCCCC(=O)O.C(C[C@@H](C(=O)O)N)CNC(=N)N |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Arginine caprate; L-Arginine, monodecanoate. |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



